molecular formula C24H19BrFNO4 B13039208 N-Fmoc-3-bromo-5-fluoro-D-phenylalanine

N-Fmoc-3-bromo-5-fluoro-D-phenylalanine

Cat. No.: B13039208
M. Wt: 484.3 g/mol
InChI Key: HCLSCVIPHXOZMN-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the fifth position on the phenyl ring. It is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Bromination and Fluorination: The protected phenylalanine is then subjected to bromination and fluorination reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-bromo-5-fluoro-D-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).

    Deprotection Reactions: Piperidine in DMF.

    Coupling Reactions: HATU, EDCI, and bases like DIPEA.

Major Products Formed

    Substitution Reactions: Various substituted phenylalanine derivatives.

    Deprotection Reactions: Free amino group phenylalanine derivatives.

    Coupling Reactions: Peptides and peptide derivatives.

Scientific Research Applications

N-Fmoc-3-bromo-5-fluoro-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence the compound’s reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of peptides and other complex molecules .

Biological Activity

N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a fluorinated amino acid derivative that exhibits significant biological activity, making it a valuable compound in medicinal chemistry and peptide synthesis. This article explores its synthesis, biological properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring of the amino acid. Its molecular formula is C₁₄H₁₄BrFNO₂, and it has a unique IUPAC name: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-5-fluorophenyl)propanoic acid. The introduction of halogen atoms into amino acids can significantly alter their physicochemical properties, enhancing metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to influence protein folding and stability, which can affect enzyme activity and receptor binding. Research indicates that fluorinated amino acids can enhance the pharmacological profiles of peptides and proteins, making them more effective in therapeutic applications.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit potent inhibition against various cancer cell lines. For instance, related fluorinated compounds have been evaluated for their growth inhibitory activity against L1210 mouse leukemia cells, demonstrating significant cytotoxic effects with IC(50) values in the nanomolar range .

Applications

This compound has several applications in research and drug development:

  • Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of brominated phenylalanine into peptide chains.
  • Drug Development : The compound is utilized in designing novel pharmaceuticals targeting specific biological pathways, enhancing drug efficacy.
  • Bioconjugation : The bromine atom facilitates bioconjugation reactions, aiding in the attachment of biomolecules to surfaces or other molecules.
  • Neuroscience Research : It is applied in studies related to neurotransmitter systems, providing insights into the role of specific amino acids in brain function .

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique properties of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
N-Fmoc-3-bromo-D-phenylalanineBromine substitution onlyUseful for studying brominated amino acids
N-Fmoc-5-fluoro-L-phenylalanineFluorination at position 5Different stereochemistry affects biological activity
N-Fmoc-D-TyrosineContains a hydroxyl groupHydroxyl group enhances solubility
N-Fmoc-L-TryptophanIndole ring presentUnique photophysical properties
N-Boc-L-PheBoc protection instead of FmocUsed in different synthetic routes

The combination of halogen substitutions in this compound enhances its utility in medicinal chemistry compared to other derivatives that may only possess one type of modification .

Case Studies

Research has explored the interactions between this compound and various biological molecules. For example, studies have investigated its role as an inhibitor or modulator for specific enzymes involved in metabolic pathways. These investigations are crucial for understanding its potential therapeutic applications, particularly in cancer treatment and neuropharmacology.

Properties

Molecular Formula

C24H19BrFNO4

Molecular Weight

484.3 g/mol

IUPAC Name

(2R)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

HCLSCVIPHXOZMN-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Br)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.